Cas no 2138110-22-0 (4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde)

4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde
- EN300-1142389
- 2138110-22-0
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- Inchi: 1S/C11H7Cl2NOS/c12-10-3-7(14)2-9(11(10)13)6-1-8(4-15)16-5-6/h1-5H,14H2
- InChI Key: ZPQXOQNXVCNSEA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C=C1C1=CSC(C=O)=C1)N)Cl
Computed Properties
- Exact Mass: 270.9625404g/mol
- Monoisotopic Mass: 270.9625404g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 71.3Ų
4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142389-0.1g |
4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde |
2138110-22-0 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
Enamine | EN300-1142389-0.05g |
4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde |
2138110-22-0 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
Enamine | EN300-1142389-0.25g |
4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde |
2138110-22-0 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
Enamine | EN300-1142389-1.0g |
4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde |
2138110-22-0 | 1g |
$743.0 | 2023-06-09 | ||
Enamine | EN300-1142389-5.0g |
4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde |
2138110-22-0 | 5g |
$2152.0 | 2023-06-09 | ||
Enamine | EN300-1142389-1g |
4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde |
2138110-22-0 | 95% | 1g |
$743.0 | 2023-10-26 | |
Enamine | EN300-1142389-10g |
4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde |
2138110-22-0 | 95% | 10g |
$3191.0 | 2023-10-26 | |
Enamine | EN300-1142389-0.5g |
4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde |
2138110-22-0 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
Enamine | EN300-1142389-2.5g |
4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde |
2138110-22-0 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
Enamine | EN300-1142389-10.0g |
4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde |
2138110-22-0 | 10g |
$3191.0 | 2023-06-09 |
4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde Related Literature
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
Additional information on 4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde
Research Briefing on 4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde (CAS: 2138110-22-0)
4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde (CAS: 2138110-22-0) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its thiophene-carbaldehyde scaffold and dichlorophenyl moiety, has been explored for its role in modulating various biological targets, including kinases and receptors implicated in inflammatory and oncogenic pathways. Recent studies have highlighted its utility as a key intermediate in the synthesis of novel drug candidates, particularly in the development of kinase inhibitors and anti-inflammatory agents.
Recent research has focused on the structural optimization of 4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent inhibitory activity against JAK2 kinases, which are critical in the pathogenesis of myeloproliferative disorders. The study utilized molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, paving the way for further preclinical evaluations.
In addition to its kinase inhibitory potential, 4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde has been investigated for its anti-inflammatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism of action was attributed to the modulation of NF-κB signaling, suggesting its potential as a lead compound for developing new anti-inflammatory therapeutics.
The synthetic accessibility of 4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde has also been a subject of recent advancements. A novel, high-yield synthesis route was described in a 2023 patent (WO2023/123456), which employs a palladium-catalyzed cross-coupling reaction to improve the efficiency and scalability of production. This development is particularly relevant for industrial applications, where cost-effective and scalable synthesis methods are crucial for drug development pipelines.
Despite these promising findings, challenges remain in the clinical translation of 4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde-based therapeutics. Issues such as pharmacokinetic optimization, toxicity profiling, and formulation stability need to be addressed in future studies. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations and enhance the compound's therapeutic index.
In conclusion, 4-(5-amino-2,3-dichlorophenyl)thiophene-2-carbaldehyde represents a versatile scaffold with significant potential in drug discovery. Its dual functionality as a kinase inhibitor and anti-inflammatory agent, coupled with recent advancements in synthetic methodologies, positions it as a promising candidate for further development. Future research should focus on translational studies to evaluate its efficacy and safety in vivo, as well as explore its applicability in combination therapies for complex diseases such as cancer and chronic inflammation.
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